3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride
Description
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride is a synthetic amine derivative characterized by a 1,3-dioxolane ring substituted with a trifluoromethyl group. The hydrochloride salt improves aqueous solubility, a common feature in pharmaceutical candidates to facilitate formulation and bioavailability .
The trifluoromethyl group is a frequent bioisostere in drug design, often improving binding affinity and resistance to oxidative metabolism .
Properties
Molecular Formula |
C7H13ClF3NO2 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)6(2-1-3-11)12-4-5-13-6;/h1-5,11H2;1H |
InChI Key |
HNXSPAUFGQQFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a suitable diol with a trifluoromethyl ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with ammonia or an amine.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group participates in nucleophilic substitution reactions, particularly after deprotonation. For example:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) yields secondary or tertiary amines .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under mild conditions .
Example Reaction:
Conditions: Dichloromethane (DCM), 0°C to room temperature, NaBH(OAc)₃ as a reducing agent .
Reductive Amination
The amine reacts with ketones or aldehydes via reductive amination to form secondary amines. This is exemplified by protocols using sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM :
| Component | Role | Conditions |
|---|---|---|
| Ketone/Aldehyde | Electrophile | 0°C, anhydrous DCM |
| NaBH(OAc)₃ | Reducing Agent | 24-hour stirring, room temperature |
| NaOH | Quenching Agent | Post-reaction neutralization |
Typical Yield: ~61–62% (observed in analogous reductive aminations) .
Acid-Catalyzed Hydrolysis of the Dioxolane Ring
The 1,3-dioxolane ring undergoes hydrolysis under acidic conditions to yield a diol. The trifluoromethyl group stabilizes the transition state, enhancing reaction rates :
Key Factors:
Salt Metathesis and Deprotonation
The hydrochloride salt can be converted to the free amine using bases (e.g., NaOH), enabling further reactivity:
Applications: Free amines are pivotal in forming imines or engaging in coupling reactions .
Amide and Urea Formation
The amine reacts with carbonyl electrophiles:
-
Amides : Synthesized using acyl chlorides or carboxylic acid derivatives (e.g., EDC/HOBt) .
-
Ureas : Generated via reaction with isocyanates (e.g., phenyl isocyanate) .
Example Protocol:
-
Dissolve the amine in DMF.
-
Add acyl chloride and N-ethyl-N-isopropylpropan-2-amine.
Trifluoromethyl Group Reactivity
The -CF₃ group influences electronic properties:
-
Electron-Withdrawing Effect : Activates adjacent carbons for nucleophilic attack.
-
Hydrophobic Interactions : Enhances binding in biological systems .
Comparative Reactivity of Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Amine (-NH₂) | Alkylation | Alkyl halides, DCM, NaHCO₃ | Secondary/Tertiary Amine |
| Dioxolane Ring | Acid Hydrolysis | HCl, H₂O, 75–80°C | Diol |
| -CF₃ Substituent | Coupling Reactions | Pd catalysts, aryl boronic acids | Biaryl Derivatives |
Scientific Research Applications
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)phenyl]propan-1-amine Hydrochloride
Triflupromazine Hydrochloride
- Structure: Contains a phenothiazine ring linked to a propaneamine chain and a trifluoromethyl group.
- Key Differences: The phenothiazine core introduces π-π stacking interactions, enabling dopamine receptor antagonism (antipsychotic activity). The target compound’s dioxolane ring lacks this aromatic system, suggesting divergent pharmacological targets .
N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
3,3,3-Trifluoropropan-1-amine Hydrochloride
- Structure : A linear amine with a terminal trifluoromethyl group.
- Contrast : The simplicity of this compound limits its utility to niche applications (e.g., agrochemical intermediates), whereas the target compound’s dioxolane ring offers conformational rigidity for targeted interactions .
Structural and Functional Analysis: Data Tables
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Pharmacological Relevance |
|---|---|---|---|
| Target Compound | 1,3-Dioxolane + propaneamine | Trifluoromethyl, HCl | Undisclosed (potential CNS/GPCR) |
| 2-[3-(Trifluoromethyl)phenyl]propan-1-amine | Phenyl + propaneamine | Trifluoromethylphenyl, HCl | Antidepressant intermediates |
| Triflupromazine Hydrochloride | Phenothiazine + propaneamine | Trifluoromethyl, HCl | Antipsychotic |
| Cinacalcet Hydrochloride | Naphthalene + propaneamine | Trifluoromethylphenyl, HCl | Calcimimetic (HPT treatment) |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Estimated) | Solubility (HCl salt) |
|---|---|---|---|
| Target Compound | ~300 (estimated) | 1.5–2.5 | High (aqueous) |
| 2-[3-(Trifluoromethyl)phenyl]propan-1-amine | 223.6 | 2.8 | Moderate |
| Triflupromazine Hydrochloride | 433.9 | 4.1 | Low |
| 3,3,3-Trifluoropropan-1-amine HCl | 151.5 | 0.5 | High |
Biological Activity
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₈ClF₃N₂O₂
- Molecular Weight : 232.61 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.
The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds containing dioxolane rings.
- Modulation of Signaling Pathways : The compound might influence signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology and cellular proliferation.
Study 1: Anticancer Activity
A study investigated the effects of similar dioxolane derivatives on cancer cell lines. It was found that these compounds exhibited significant cytotoxicity against various cancer types, suggesting that this compound may have similar properties.
Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of compounds with similar structures. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in vitro.
| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 250 | 150 | 40 |
| IL-6 | 200 | 120 | 40 |
| IL-1β | 180 | 90 | 50 |
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other trifluoromethyl-containing compounds.
Q & A
Q. How can researchers optimize the synthesis of 3-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reagent selection (e.g., oxidizing agents like potassium permanganate or reducing agents like sodium borohydride) and reaction conditions (temperature, solvent polarity). For example, lithium aluminum hydride (LiAlH4) may reduce intermediates more efficiently but requires anhydrous conditions . Design of Experiments (DoE) can systematically test variables (e.g., molar ratios, reaction time) to identify critical factors affecting yield. Fractional factorial designs minimize experimental runs while capturing interactions between parameters .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and dioxolane moieties. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar phenylethylamine derivatives . High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detectors ensures purity (>98% by HPLC), particularly for detecting residual solvents or byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents). Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For waste management, segregate halogenated byproducts (e.g., trifluoromethyl derivatives) and neutralize acidic residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or stability?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) of the trifluoromethyl group, which influences metabolic stability. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors). Reaction path searches using software like GRRM or Gaussian identify transition states and intermediates, enabling rational modification of the dioxolane ring for improved hydrolytic stability .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures can detect conformational exchange in the dioxolane ring. For fluorine-related anomalies, compare experimental ¹⁹F NMR shifts with computed values (via DFT) to confirm substituent effects. Cross-validate MS/MS fragmentation patterns with in silico prediction tools (e.g., CFM-ID) to rule out isomeric impurities .
Q. How can researchers develop a robust derivatization protocol for trace-level quantification in biological matrices?
- Methodological Answer : Derivatize primary amines with fluorogenic agents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, CNBF) to enhance detection sensitivity via HPLC-fluorescence. Optimize pH (8–10) and reaction time (30–60 min) to maximize derivatization efficiency. Validate the method using spike-recovery experiments in plasma or tissue homogenates, accounting for matrix effects via standard addition curves .
Q. What reactor design considerations are critical for scaling up synthesis while minimizing thermal degradation?
- Methodological Answer : Use jacketed reactors with precise temperature control (±1°C) to manage exothermic steps (e.g., amine hydrochlorination). For continuous flow synthesis, optimize residence time distribution (RTD) to prevent hot spots. Computational fluid dynamics (CFD) models predict mixing efficiency and heat transfer in scaled systems, reducing side reactions (e.g., dioxolane ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
